molecular formula C10H5BrF3N B1339427 4-Bromo-7-(trifluoromethyl)quinoline CAS No. 89446-67-3

4-Bromo-7-(trifluoromethyl)quinoline

Cat. No.: B1339427
CAS No.: 89446-67-3
M. Wt: 276.05 g/mol
InChI Key: GVRZSGYZKGTTDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with appropriate reagents. One common method includes the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination to introduce the bromine atom at the desired position . The reaction conditions often involve the use of strong acids and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)quinoline
  • 7-Fluoro-4-(trifluoromethyl)quinoline
  • 4-Chloro-7-(trifluoromethyl)quinoline

Uniqueness

4-Bromo-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4-bromo-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRZSGYZKGTTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576390
Record name 4-Bromo-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89446-67-3
Record name 4-Bromo-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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